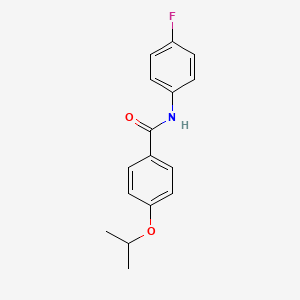

N-(4-fluorophenyl)-4-isopropoxybenzamide

Description

N-(4-Fluorophenyl)-4-isopropoxybenzamide is a fluorinated benzamide derivative characterized by a 4-fluorophenyl group attached to the benzamide core via an amide linkage and an isopropoxy substituent at the para position of the benzoyl ring. Its structure combines electron-withdrawing (fluorine) and sterically bulky (isopropoxy) groups, which influence its physicochemical and biological behavior .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOZGVSMPFBHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides and Maleimides

Substitution of the phenyl ring with halogens (F, Cl, Br, I) is a common strategy to modulate electronic and steric properties. demonstrates that halogen size has minimal impact on inhibitory potency in maleimide derivatives targeting monoacylglycerol lipase (MGL). For example:

- N-(4-Fluorophenyl)maleimide (19) : IC₅₀ = 5.18 µM

- N-(4-Iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM

This suggests that electronic effects (e.g., fluorine’s strong electronegativity) may dominate over steric factors in certain contexts.

Table 1: Halogen-Substituted Analogs and Inhibitory Activity

| Compound | Substituent | IC₅₀ (µM) | Molecular Weight |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | 4-Fluorophenyl | 5.18 | 193.16 |

| N-(4-Chlorophenyl)maleimide | 4-Chlorophenyl | 7.24 | 209.62 |

| N-(4-Bromophenyl)maleimide | 4-Bromophenyl | 4.37 | 254.07 |

| N-(4-Iodophenyl)maleimide | 4-Iodophenyl | 4.34 | 301.07 |

Heterocyclic Benzamide Derivatives

The introduction of heterocycles can enhance binding affinity or metabolic stability. For instance, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide (CAS 312951-88-5) incorporates a thiazole ring, increasing molecular complexity and weight (374.40 g/mol) compared to the target compound (287.30 g/mol). The thiazole moiety may improve π-π stacking interactions with biological targets, while the isopropoxy group retains solubility .

Table 2: Heterocyclic vs. Non-Heterocyclic Analogs

| Compound | Core Structure | Molecular Weight | Key Features |

|---|---|---|---|

| N-(4-Fluorophenyl)-4-isopropoxybenzamide | Benzamide | 287.30 | Isopropoxy, 4-fluorophenyl |

| N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide | Thiazole-benzamide | 374.40 | Thiazole, difluorophenyl |

Substituent Position and Tautomerism

highlights tautomerism in triazole derivatives (e.g., compounds [7–9]), where thione-thiol equilibria affect stability and reactivity. In contrast, this compound lacks such tautomeric behavior due to its rigid amide backbone. This structural simplicity may enhance synthetic reproducibility but reduce conformational flexibility compared to triazole-based analogs .

Sulfonyl and Nitro-Substituted Analogs

describes 4-bromo-N-(2-nitrophenyl)benzamide , where nitro and bromo groups introduce steric and electronic effects distinct from fluorine. The ortho-nitro group in this compound may hinder rotational freedom, whereas the para-fluorine in the target compound minimizes steric interference. Such positional differences significantly impact crystallographic packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.